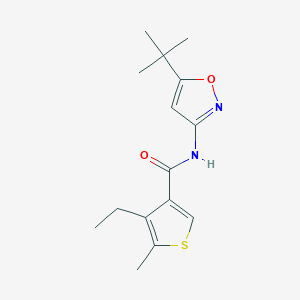
N-(5-tert-butyl-3-isoxazolyl)-4-ethyl-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has been extensively studied in scientific research for its potential therapeutic applications. AMPK is a metabolic sensor that plays a crucial role in regulating energy homeostasis and cellular metabolism, making it an attractive target for the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-4-ethyl-5-methyl-3-thiophenecarboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation and phosphorylation of the α-subunit. This activation leads to increased glucose uptake and fatty acid oxidation, as well as the inhibition of lipogenesis and gluconeogenesis. This compound has also been shown to activate other signaling pathways, including the mTOR pathway and the SIRT1 pathway, which may contribute to its metabolic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, reduced inflammation, and increased mitochondrial biogenesis. These effects have been observed in various cell types and animal models, suggesting that this compound may have broad therapeutic potential for the treatment of metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-tert-butyl-3-isoxazolyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has several advantages for use in lab experiments, including its high potency and specificity for AMPK activation, as well as its ability to activate AMPK in various cell types and animal models. However, this compound also has several limitations, including its potential for off-target effects and its limited bioavailability in vivo.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-4-ethyl-5-methyl-3-thiophenecarboxamide, including the development of more potent and selective AMPK activators, the investigation of its effects on other signaling pathways, and the evaluation of its therapeutic potential in clinical trials. Additionally, further research is needed to better understand the mechanisms underlying its metabolic effects and to identify potential side effects and safety concerns.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-4-ethyl-5-methyl-3-thiophenecarboxamide involves several steps, including the reaction of 3-amino-5-tert-butylisoxazole with ethyl 4,5-dimethylthiophene-2-carboxylate, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-4-ethyl-5-methyl-3-thiophenecarboxamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to activate AMPK in various cell types, including liver, skeletal muscle, and adipose tissue, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. This compound has also been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-4-ethyl-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-6-10-9(2)20-8-11(10)14(18)16-13-7-12(19-17-13)15(3,4)5/h7-8H,6H2,1-5H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQGCKACNDSPKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC=C1C(=O)NC2=NOC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(5-isobutyl-4-methyl-1H-imidazol-2-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B6010506.png)
![4-(3-chloropyridin-4-yl)-3-methyl-1-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6010516.png)
![5-bromo-2-hydroxybenzaldehyde [4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6010519.png)
![1-(4-ethyl-1-piperazinyl)-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6010520.png)
![5-[2-(ethylthio)propyl]-2-{1-[(2-hydroxyphenyl)amino]butylidene}-1,3-cyclohexanedione](/img/structure/B6010534.png)
![2-amino-N-[1-(4-isobutylbenzyl)-3-piperidinyl]isonicotinamide](/img/structure/B6010540.png)
![1-[1-(1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6010558.png)
![8-bromo-5-[(4-methyl-1-piperazinyl)carbonyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6010562.png)
![1-{4-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B6010572.png)
![methyl 2-({[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B6010575.png)
![N'-(2-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6010577.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B6010583.png)
![N-(2,5-dichlorophenyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6010596.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6010603.png)
